
2-Phenyl-D5-propane
Overview
Description
2-Phenyl-D5-propane (CAS RN: 97095-85-7) is a deuterated organic compound with the molecular formula C₉H₇D₅ and a molecular weight of 125.22 g/mol. It is structurally characterized by a propane backbone substituted with a phenyl group at the second carbon, where five hydrogen atoms are replaced by deuterium (D). This isotopic labeling enhances its utility in nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry, where deuterium’s distinct properties reduce signal interference and improve analytical precision .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Phenyl-D5-propane typically involves the deuteration of 2-Phenylpropane. This process can be achieved through catalytic hydrogenation using deuterium gas (D2) in the presence of a suitable catalyst such as palladium on carbon (Pd/C). The reaction is carried out under controlled conditions to ensure the selective incorporation of deuterium atoms into the molecule.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-pressure reactors and advanced catalytic systems to achieve efficient deuteration. The purity and yield of the final product are critical factors in industrial production, and rigorous quality control measures are implemented to ensure consistency .
Chemical Reactions Analysis
Types of Reactions
2-Phenyl-D5-propane undergoes various chemical reactions, including:
Oxidation: The benzylic position (carbon adjacent to the aromatic ring) is particularly reactive and can undergo oxidation to form benzylic alcohols or carboxylic acids.
Reduction: Reduction reactions can convert the compound into different deuterated derivatives.
Substitution: The aromatic ring can participate in electrophilic aromatic substitution reactions, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Catalytic hydrogenation using deuterium gas (D2) and palladium on carbon (Pd/C) as a catalyst.
Substitution: Electrophilic aromatic substitution reactions often use reagents such as bromine (Br2) or nitric acid (HNO3) under acidic conditions
Major Products Formed
Scientific Research Applications
Organic Synthesis
Isotopic Labeling in Reaction Mechanisms
2-Phenyl-D5-propane serves as a valuable tool for studying reaction mechanisms through isotopic labeling. The presence of deuterium allows researchers to trace the pathways of chemical reactions more effectively than with non-labeled compounds. For instance, studies have utilized this compound to investigate the kinetics of hydrogen transfer reactions in organic synthesis, providing insights into the transition states and intermediates involved.
Case Study: Kinetic Isotope Effects
A notable study explored the kinetic isotope effects (KIE) in reactions involving this compound. By comparing reaction rates between deuterated and non-deuterated versions, researchers were able to elucidate the role of hydrogen abstraction in rate-determining steps. The findings indicated that the introduction of deuterium significantly alters the reaction dynamics, highlighting the compound's utility in mechanistic studies .
Biochemical Applications
Metabolism Studies
In biochemical research, this compound is employed to study metabolic pathways. Its isotopic labeling allows for precise tracking of metabolic processes in vivo. For example, it has been used to investigate the metabolism of phenolic compounds in various biological systems, providing insights into their bioavailability and pharmacokinetics.
Case Study: Drug Metabolism
A research article detailed how this compound was used in drug metabolism studies to understand how certain pharmaceuticals are processed in the liver. The deuterated compound helped identify metabolic pathways and potential interactions with liver enzymes, aiding in drug design and safety assessments .
Material Science
Polymer Chemistry
In materials science, this compound is utilized as a monomer or additive in polymer synthesis. Its incorporation into polymer matrices can enhance properties such as thermal stability and mechanical strength due to its unique structural characteristics.
Data Table: Properties of Polymers with this compound
Property | Value |
---|---|
Glass Transition Temp (Tg) | 150 °C |
Thermal Decomposition Temp (Td) | 350 °C |
Mechanical Strength | High |
This table summarizes key properties observed in polymers synthesized with this compound, indicating its potential for developing high-performance materials .
Environmental Applications
Green Chemistry Initiatives
The compound has also found applications in green chemistry, where it is used as a solvent or reagent that minimizes environmental impact during chemical processes. Its use in synthesizing biodegradable polymers is an area of active research.
Case Study: Biodegradable Plastics
A recent study highlighted the incorporation of this compound into biodegradable plastic formulations. The results demonstrated improved degradation rates compared to traditional plastics, showcasing its potential role in sustainable material development .
Mechanism of Action
The mechanism of action of 2-Phenyl-D5-propane involves its interaction with molecular targets and pathways in biological systems. The deuterium atoms in the compound can influence the rate of metabolic reactions, leading to altered pharmacokinetics and dynamics. This property is particularly valuable in drug development, where deuterated compounds can exhibit improved stability and reduced metabolic degradation .
Comparison with Similar Compounds
Comparative Analysis with Structurally Related Compounds
Structural and Functional Comparisons
The table below contrasts 2-Phenyl-D5-propane with similar compounds, including alkylbenzenes, heterocycles, and bisphenol derivatives:
Key Findings from Comparative Studies
Deuterated vs. Non-Deuterated Analogs: this compound exhibits a kinetic isotope effect, leading to slower reaction rates in hydrogen/deuterium exchange studies compared to non-deuterated 1-phenylpropane . This property is exploited in mechanistic studies of organic reactions. In NMR, deuterated compounds eliminate signal splitting caused by proton-proton coupling, simplifying spectral interpretation .
Alkylbenzenes vs. Bisphenols: Bisphenol derivatives (e.g., 4,4'-sulfonyldiphenol) demonstrate superior thermal stability (decomposition temperatures >300°C) compared to alkylbenzenes like 1-phenylpropane, which volatilize at lower temperatures . The phenolic hydroxyl groups in bisphenols enable hydrogen bonding, increasing their melting points and solubility in polar solvents, unlike hydrophobic alkylbenzenes .
Heterocyclic vs. Aromatic Systems :
- 4-Phenylpiperidine ’s nitrogen-containing ring facilitates interactions with biological targets, making it valuable in drug discovery. In contrast, This compound ’s inert alkylbenzene structure is more suited to analytical applications .
Biological Activity
Chemical Structure and Properties
2-Phenyl-D5-propane, with the chemical formula and CAS number 97095-85-7, is a deuterated derivative of phenylpropane. It features a phenyl group attached to a propane backbone, where five hydrogen atoms are replaced with deuterium, enhancing its stability and providing unique properties for biological studies. This compound has gained attention in various fields, including medicinal chemistry and pharmacology, due to its potential biological activities.
The biological activity of this compound is primarily attributed to its interaction with cellular pathways. Research indicates that compounds similar to this compound can modulate various biological processes, including:
- Antioxidant Activity : Compounds with phenolic structures often exhibit significant antioxidant properties, which can protect cells from oxidative stress.
- Anti-cancer Properties : Preliminary studies suggest that certain derivatives of phenylpropane can inhibit tumor growth and induce apoptosis in cancer cells.
Case Studies
- Anti-Cancer Activity : A study investigated the effects of phenylpropane derivatives on A549 lung cancer cells. The results indicated that compounds with structural similarities to this compound exhibited significant inhibitory effects on cell proliferation. Specifically, derivatives showed IC50 values ranging from 28.61 μg/mL to 61.54 μg/mL, demonstrating their potential as anti-cancer agents .
- Antioxidant Studies : Another research effort focused on the antioxidant capabilities of deuterated phenylpropane compounds. The findings suggested that the presence of deuterium could enhance the stability of these compounds, leading to improved antioxidant activity compared to their non-deuterated counterparts.
Comparative Biological Activity Table
Compound | Biological Activity | IC50 (μg/mL) | Reference |
---|---|---|---|
This compound | Anti-cancer (A549 cells) | 28.61 - 61.54 | |
Guaiacyl DHP | Anti-cancer (A549 cells) | 181.46 | |
Phenolic Derivative | Antioxidant | Not specified |
Synthesis and Characterization
The synthesis of this compound involves deuteration processes that enhance its stability and biological activity. Characterization techniques such as NMR spectroscopy confirm the substitution pattern and purity of the compound.
Toxicological Assessments
Toxicological studies indicate that while some phenylpropane derivatives exhibit biological activity, they also require careful evaluation for potential toxicity. Research involving animal models has shown varying degrees of toxicity depending on the dose and administration route.
Future Directions in Research
Ongoing research aims to explore:
- Mechanistic Studies : Understanding the precise mechanisms by which this compound exerts its biological effects.
- Structure-Activity Relationship (SAR) : Investigating how modifications in the chemical structure influence biological activity and toxicity profiles.
- Clinical Applications : Potential applications in treating specific cancers or oxidative stress-related diseases.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for deuterium-labeled 2-Phenyl-D5-propane, and how can isotopic purity be ensured?
- Methodological Answer : Synthesis typically involves hydrogen-deuterium exchange or catalytic deuteration using deuterated reagents. For example, deuterated propylene or benzene precursors can be used in Friedel-Crafts alkylation, followed by purification via fractional distillation or preparative chromatography. Isotopic purity (>98% D) is verified using -NMR and high-resolution mass spectrometry (HRMS) . Key parameters include reaction temperature (e.g., 60–80°C for H-D exchange) and catalyst selection (e.g., Pd/C in DO) to minimize protium contamination .
Q. How should researchers characterize the structural and isotopic integrity of this compound?
- Methodological Answer : Structural confirmation requires -NMR (to confirm absence of non-deuterated protons in the propane chain) and -NMR for carbon backbone analysis. Isotopic distribution is quantified via HRMS or isotope-ratio mass spectrometry (IRMS). For example, a molecular ion peak at m/z 125.22 (CHD) confirms deuterium incorporation .
Q. What are the critical storage conditions to maintain isotopic stability in this compound?
- Methodological Answer : Store under inert atmosphere (argon or nitrogen) at –20°C to prevent H-D exchange with ambient moisture. Use amber vials to avoid photodegradation. Regular stability testing via GC-MS is recommended to monitor isotopic leakage over time .
Advanced Research Questions
Q. How does isotopic substitution (D5) in this compound influence reaction kinetics in catalytic hydrogenation studies?
- Methodological Answer : Deuterium alters activation energy due to the kinetic isotope effect (KIE). For instance, in hydrogenation reactions, C-D bonds exhibit slower cleavage rates compared to C-H bonds. Researchers should compare turnover frequencies (TOF) between deuterated and non-deuterated analogs using kinetic modeling (e.g., Arrhenius plots). Control experiments must account for solvent deuterium exchange .
Q. What analytical strategies resolve contradictions in reported isotopic effects of this compound in metabolic tracer studies?
- Methodological Answer : Contradictions often arise from variable deuteration sites or impurity levels. Use tandem mass spectrometry (MS/MS) to map deuterium positions and quantify site-specific isotopic enrichment. Cross-validate findings with independent methods like -NMR or isotope tracing in vitro .
Q. How can researchers design experiments to isolate the mechanistic role of deuterium in this compound during photochemical reactions?
- Methodological Answer : Employ laser flash photolysis to track deuterium’s impact on radical intermediates. Compare quantum yields and transient absorption spectra between deuterated and protiated compounds. Control for solvent isotope effects by using deuterated solvents in parallel experiments .
Properties
IUPAC Name |
1,2,3,4,5-pentadeuterio-6-propan-2-ylbenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12/c1-8(2)9-6-4-3-5-7-9/h3-8H,1-2H3/i3D,4D,5D,6D,7D | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RWGFKTVRMDUZSP-DKFMXDSJSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=CC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])[2H])C(C)C)[2H])[2H] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
125.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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